1H-Indene, 6-bromo-2,3-dihydro-1,1-dimethyl-
Overview
Description
“1H-Indene, 2,3-dihydro-1,1-dimethyl-” is a chemical compound with the formula C11H14 . It is also known by other names such as Indan, 1,1-dimethyl-; 1,1-Dimethylindan; 1,1-Dimethylindane; 1,1-Dimethyl- (2,3-dihydroindene); 1,1-Dimethyl-2,3-dihydro-1H-indene .
Molecular Structure Analysis
The molecular structure of “1H-Indene, 2,3-dihydro-1,1-dimethyl-” can be viewed using Java or Javascript . The compound has a molecular weight of 146.2289 .Scientific Research Applications
Synthesis and Properties
The synthesis and properties of derivatives of 1H-Indene, particularly focusing on brominated compounds, have been explored. For instance, compounds with bromomethyl groups on the benzene rings exhibit notable photochromic and photomagnetic properties. The substitution of hydrogen atoms in the methyl group by bromines significantly affects these properties, indicating potential applications in materials science for the development of photoresponsive materials (Chen et al., 2010).
Molecular Structure and Vibrational Study
A study on the molecular structure and vibrational analysis of 2,3-dihydro-1H-indene derivatives revealed insights into their chemical reactivity and polarity. Such investigations are crucial for understanding the electronic properties of these molecules, which could have implications for their use in pharmaceuticals or as organic semiconductor materials. The electrostatic potential surfaces of these molecules show how activity varies from the parent compound to its derivatives, suggesting their potential in diverse scientific applications (Prasad et al., 2010).
Catalyst-transfer Polycondensation
Research has also delved into the mechanism of chain-growth polymerization, such as the Ni-catalyzed polymerization leading to well-defined polythiophenes. This process, termed "catalyst-transfer polycondensation," offers a method for synthesizing polymers with controlled molecular weights and low polydispersity, highlighting the potential of 1H-Indene derivatives in polymer science (Miyakoshi et al., 2005).
Polyannular Aromatic Compounds Synthesis
Moreover, 1H-Indene derivatives are fundamental in the synthesis of polyannular aromatic compounds, which include one or more five-membered rings. These compounds have applications in creating biocompatible perfumes and other aromatic materials. The diversity of the synthetic routes and the resulting structural variations offer broad possibilities for applications in organic chemistry and materials science (Bolton, 1991).
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes require further investigation .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects would provide insights into the compound’s therapeutic potential and the cellular responses elicited by its administration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-1,1-dimethylindane. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with targets .
properties
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroindene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-11(2)6-5-8-3-4-9(12)7-10(8)11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSAEIQNMRIQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498415 | |
Record name | 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene, 6-bromo-2,3-dihydro-1,1-dimethyl- | |
CAS RN |
67159-88-0 | |
Record name | 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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